2-[(2-chlorobenzyl)thio]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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Overview
Description
2-[(2-chlorobenzyl)thio]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is also known as CBTA and has been synthesized using various methods, including the use of palladium catalysts. CBTA has been shown to have a mechanism of action that involves the inhibition of certain enzymes, which can lead to various biochemical and physiological effects.
Mechanism of Action
CBTA has been shown to have a mechanism of action that involves the inhibition of certain enzymes, including topoisomerase II and histone deacetylase. This inhibition can lead to various biochemical and physiological effects, including the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and physiological effects:
CBTA has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of certain signaling pathways. CBTA has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using CBTA in lab experiments is its potential as a therapeutic agent for the treatment of cancer. However, there are also limitations to using CBTA in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research involving CBTA, including further investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, research could focus on the development of more efficient synthesis methods for CBTA and the exploration of its potential as a tool for studying enzyme inhibition and other biochemical processes.
Synthesis Methods
CBTA can be synthesized using various methods, including the use of palladium catalysts. One such method involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzylthiol, which is then reacted with N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in the presence of palladium catalysts to form CBTA. Other methods involve the use of different reagents and catalysts.
Scientific Research Applications
CBTA has been the subject of various scientific research studies due to its potential pharmaceutical applications. One such study investigated the potential of CBTA as an anti-cancer agent. The study found that CBTA was able to inhibit the growth of certain cancer cells in vitro, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c18-14-8-4-1-5-11(14)9-24-10-15(21)19-20-16(22)12-6-2-3-7-13(12)17(20)23/h1-8H,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQTMBYXYXQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NN2C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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